Product packaging for 4-HEXEN-1-OL(Cat. No.:)

4-HEXEN-1-OL

Cat. No.: B7885053
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-UHFFFAOYSA-N
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Description

Significance of Alkenols in Organic Synthesis and Natural Product Derivations

Alkenols, including 4-Hexen-1-ol (B3030600), are fundamental building blocks in organic synthesis. numberanalytics.comnumberanalytics.com The dual functionality of a carbon-carbon double bond and a hydroxyl group allows for a wide array of chemical reactions. The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation, while the hydroxyl group can be involved in esterification, etherification, and oxidation. libretexts.org

This versatility makes alkenols crucial intermediates in the total synthesis of complex natural products, many of which exhibit significant biological activities. researchgate.netnih.gov Natural products derived from or containing alkenol moieties are found in various organisms and are studied for potential applications in medicine and agriculture. wou.edunih.gov The synthesis of these complex molecules often relies on the strategic manipulation of the functional groups present in simpler alkenols. researchgate.net Furthermore, alkenes are used extensively in the synthesis of pharmaceuticals. numberanalytics.com

Isomeric Considerations and Stereochemical Nomenclature of this compound

The presence of a carbon-carbon double bond at the C4 position in this compound gives rise to geometric isomerism. This results in two stereoisomers, designated as (Z)-4-Hexen-1-ol and (E)-4-Hexen-1-ol, also known by their common names, cis-4-Hexen-1-ol (B1205818) and trans-4-Hexen-1-ol, respectively. nist.govnist.gov The (Z) and (E) nomenclature is based on the Cahn-Ingold-Prelog priority rules, which describe the spatial arrangement of the substituents around the double bond.

The (Z)-isomer, commonly known as cis-4-Hexen-1-ol, is a compound useful in organic synthesis. chemicalbook.com It is characterized by the substituents on the double bond being on the same side. This isomer is recognized for its distinct, powerful green and vegetable-like aroma and is used in the fragrance industry. thegoodscentscompany.com

Table 1: Properties of (Z)-4-Hexen-1-ol

Property Value
Molecular Formula C₆H₁₂O nist.govscbt.comepa.gov
Molecular Weight 100.16 g/mol scbt.comepa.govnih.gov
CAS Number 928-91-6 nist.govchemicalbook.comscbt.com
Appearance Colorless clear liquid thegoodscentscompany.com
Density 0.857 g/mL at 20 °C chemicalbook.com
Boiling Point 159-160 °C at 760 mmHg, 80 °C at 30 mmHg chemicalbook.comthegoodscentscompany.comnih.gov
Refractive Index 1.442 to 1.446 at 20 °C thegoodscentscompany.com

| Flash Point | 61.11 °C (142.00 °F) thegoodscentscompany.com |

This data is compiled from multiple sources. nist.govchemicalbook.comthegoodscentscompany.comscbt.comepa.govnih.gov

The (E)-isomer, or trans-4-Hexen-1-ol, has the substituents on the double bond on opposite sides. Like its cis counterpart, it is a colorless liquid and is also employed in chemical synthesis, for example, in the preparation of hex-4-enals. sigmaaldrich.comchemicalbook.com It has been reported to react with a sodium periodate (B1199274)/sodium bisulfite reagent to yield 2-(1-iodoethyl)tetrahydrofuran. chemicalbook.comsigmaaldrich.com

Table 2: Properties of (E)-4-Hexen-1-ol

Property Value
Molecular Formula C₆H₁₂O chemicalbook.comguidechem.comchemsynthesis.com
Molecular Weight 100.16 g/mol sigmaaldrich.comchemsynthesis.comsigmaaldrich.com
CAS Number 928-92-7 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Appearance Colorless liquid chemicalbook.comguidechem.com
Density 0.851 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 159-160 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.439 chemicalbook.comsigmaaldrich.com

| Solubility | Slightly soluble in water chemicalbook.comguidechem.com |

This data is compiled from multiple sources. chemicalbook.comsigmaaldrich.comguidechem.comchemsynthesis.comsigmaaldrich.com

Historical Context of this compound Research and Discovery

The study of this compound is linked to research into natural products and flavor and fragrance chemistry. For instance, (E)-4-Hexen-1-ol has been identified in Ocimum basilicum (basil). nih.gov The isomers of this compound are also recognized as flavor ingredients. nih.gov The investigation into such natural volatile compounds has a long history, driven by the desire to understand and replicate natural aromas and flavors.

In synthetic organic chemistry, the use of this compound as a precursor for other molecules has been documented in scientific literature. For example, its use in the preparation of hex-4-enals demonstrates its role as a synthetic intermediate. chemicalbook.com Research from the early 1990s outlines methods for its synthesis, indicating that it has been a compound of interest for several decades. chemicalbook.com More recent studies continue to explore the reactivity of this compound and its derivatives in various chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B7885053 4-HEXEN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862476
Record name Hex-4-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-50-7, 928-91-6
Record name 4-Hexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6126-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-1-ol, (4Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hex-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hexen 1 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Routes from Precursors

The synthesis of 4-hexen-1-ol (B3030600) often relies on carefully designed routes starting from readily available precursors, employing reactions that control the position of the double bond (regioselectivity) and the functional group transformation (chemoselectivity).

Derivatization of Halogenated Tetrahydropyran (B127337) Compounds

While direct synthesis of this compound from halogenated tetrahydropyran compounds is not explicitly detailed in the search results, related transformations involving cyclic ethers and halogenation/derivatization are discussed in the context of synthesizing other compounds. For instance, cyclizations of unsaturated alcohols can yield halogenated cyclic ethers like 2-(bromomethyl)tetrahydrofuran and 2-(bromomethyl)tetrahydropyran. oup.com These reactions involve the formation of positive halogens which react with olefins, followed by intramolecular trapping by an oxygen nucleophile. oup.com Although this describes the formation of halogenated cyclic compounds from unsaturated alcohols, it suggests that related methodologies involving halogenation and subsequent ring-opening or rearrangement of substituted tetrahydropyran derivatives could potentially be explored for this compound synthesis. One patent mentions chlorinated tetrahydropyran, such as 3-ethyl-4-chloro-tetrahydropyran, as an impurity in the preparation of 3-hexen-1-ol, which can be converted to compounds more easily separated by treatment with a base to eliminate chlorine atoms and form double bonds. google.com While this example is for 3-hexen-1-ol, it illustrates the potential for manipulating halogenated cyclic structures in hexenol synthesis.

Reduction Strategies for Alkynyl Carbonyl Precursors

The synthesis of this compound can be achieved through the reduction of corresponding alkynyl carbonyl compounds or the hydrolysis of alkynyl silanes. ontosight.ai Alkynyl carbonyl compounds, such as alkynals or alkynones, contain both a carbon-carbon triple bond and a carbonyl group. Selective reduction is crucial to target the alcohol functionality while potentially controlling the stereochemistry of the resulting double bond if the alkyne is internal. For example, the reduction of alkynyl alcohols can be achieved using reducing agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). nih.gov One study describes the reduction of 6-(t-butyldimethylsilyl)oxy-2,4-hexadiyn-1-ol with Red-Al, leading to a product that, after deprotection, consisted of four stereochemical isomers, indicating that this method on a diyne precursor can lead to a mixture of isomers. nih.gov This highlights the importance of selecting appropriate precursors and reduction conditions to achieve the desired regioselectivity and minimize unwanted side reactions or isomer formation.

Stereocontrolled Approaches for (Z)- and (E)-Isomers

Achieving stereocontrol in the synthesis of the (Z)- and (E)-isomers of this compound is a key aspect of advanced synthetic methodologies. Different strategies are employed depending on the desired isomer.

For the synthesis of the (Z)-isomer, controlled reduction of alkynes is a common approach. While the provided search results primarily discuss the stereoselective reduction of 3-hexyn-1-ol (B147329) to (Z)-3-hexen-1-ol using heterogeneous palladium catalysts mdpi.com, the principle of semi-hydrogenation of an internal alkyne to a (Z)-alkene is relevant. This typically involves poisoned palladium catalysts (like Lindlar catalyst) or nickel catalysts (like P-2 Nickel) which facilitate the syn addition of hydrogen to the triple bond. Although not specifically for this compound, the concept of using specific heterogeneous catalysts for stereoselective alkyne reduction is established. mdpi.com

The synthesis of the (E)-isomer often involves different routes, such as those that build the carbon chain with the correct double bond geometry already in place or use reactions that favor the anti addition of hydrogen or other groups. One method mentioned for the preparation of hex-4-enals from (E)-4-hexen-1-ol involves reaction with NaIO₄/NaHSO₃ reagent, which yields 2-(1-iodoethyl)tetrahydrofuran. lookchem.comchemicalbook.com While this describes a reaction of (E)-4-hexen-1-ol, it implies that (E)-4-hexen-1-ol is accessible as a starting material, likely through a stereoselective synthesis route. Another study mentions the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols via a sequential elimination and Wittig rearrangement nii.ac.jp, demonstrating that controlled reaction sequences can establish specific double bond geometries.

Stereoselective synthesis is crucial because the (Z) and (E) isomers of hexenols, such as cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol, have distinct odors and applications. lookchem.comgoogle.comeinpresswire.com

Biocatalytic and Enzymatic Approaches in Hexenol Production

Biocatalysis offers environmentally friendly and highly selective routes for the production of chemicals, including hexenols. Enzymes can catalyze specific transformations under mild conditions.

One significant biocatalytic pathway for producing hexenols, particularly cis-3-hexen-1-ol (leaf alcohol), involves the enzymatic conversion of unsaturated fatty acids like linoleic and linolenic acid. This process typically utilizes lipoxygenase and hydroperoxide lyase enzymes, followed by reduction of the resulting aldehydes by alcohol dehydrogenases, often present in yeasts. google.comgoogle.comresearchgate.netcnr.it While much of the literature focuses on cis-3-hexen-1-ol due to its prevalence as a "green note" compound, the general enzymatic machinery involved in the cleavage of fatty acid hydroperoxides and subsequent reduction of the resulting aldehydes is relevant to hexenol production.

A two-enzyme system utilizing hydroperoxide lyase from mint and yeast alcohol dehydrogenase has been explored for hexenol production from hydroperoxy linolenic acid. research-nexus.net This system demonstrates the potential for sequential enzymatic reactions to achieve the desired product. The kinetic behavior of the enzymes is studied to optimize the conversion process. research-nexus.net

Furthermore, synthetic biology approaches are being developed for the sustainable production of hexenols, such as cis-3-hexen-1-ol, using engineered microorganisms and precision fermentation. einpresswire.com This involves modifying microorganisms to express the necessary enzymes to convert simple substrates like sugars into the target hexenol. einpresswire.com Enzyme engineering can be used to create more efficient biocatalysts for these processes. einpresswire.com

While the biocatalytic conversion of precursors directly to this compound is not as extensively documented as that for cis-3-hexen-1-ol, the principles of enzymatic oxidation of unsaturated alcohols by oxidoreductases are applicable to hexen-1-ols. For example, chloroperoxidase from Caldariomyces fumago has been studied for the oxidation of cis- and trans-hexen-1-ols. researchgate.net

Principles of Sustainable Synthesis in this compound Production

Sustainable synthesis principles are increasingly important in chemical manufacturing, aiming to minimize environmental impact and resource depletion. For this compound production, this involves considering factors such as the origin of feedstocks, energy efficiency of processes, and waste generation.

Biocatalytic and enzymatic approaches align well with sustainable synthesis principles. Utilizing renewable resources like unsaturated fatty acids as starting materials, as seen in the production of cis-3-hexen-1-ol, offers a more sustainable alternative to petrochemical routes. google.comgoogle.comcnr.it Enzymatic reactions typically occur under mild conditions (lower temperatures and pressures) compared to many traditional chemical syntheses, leading to reduced energy consumption. researchgate.net The use of enzymes also often results in higher selectivity, minimizing the formation of byproducts and thus reducing waste. researchgate.net

The development of processes using engineered microorganisms and precision fermentation for hexenol production exemplifies sustainable synthesis by converting simple, renewable feedstocks (sugars) into valuable chemicals with potentially high yields and minimal environmental impact. einpresswire.com This approach offers a scalable and traceable manufacturing pathway. einpresswire.com

Mechanistic Investigations of 4 Hexen 1 Ol Reactivity

Olefinic Bond Transformations

The carbon-carbon double bond in 4-hexen-1-ol (B3030600) is a key reactive center, susceptible to various reactions characteristic of alkenes, including electrophilic addition, hydrogenation, and ozonolysis.

Electrophilic Addition Mechanisms

Electrophilic addition to alkenes typically involves the attack of an electrophile on the electron-rich pi system of the double bond. This often leads to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. The regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org

For this compound, electrophilic addition reactions, such as with hydrogen halides (HX) or halogens (X₂), would primarily occur at the C=C double bond. libretexts.orglibretexts.org The mechanism involves the pi electrons attacking the electrophile (e.g., H⁺ from HX or a polarized halogen molecule X-X). libretexts.orglibretexts.org This forms a carbocation at either the C4 or C5 position, with the more substituted carbocation being the major intermediate. The halide anion (X⁻) or other nucleophile then attacks the carbocation to form the final product. libretexts.org The presence of the hydroxyl group could potentially influence the reaction, particularly in intramolecular reactions if a suitable ring size can be formed. stackexchange.com

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation of alkenes involves the addition of hydrogen gas across the double bond in the presence of a catalyst, typically a transition metal like palladium, platinum, or nickel. This reaction saturates the double bond, converting the alkene into an alkane. The mechanism generally involves the adsorption of hydrogen and the alkene onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the double bond. benchchem.comuni-stuttgart.de

For this compound, catalytic hydrogenation would target the C=C bond, yielding hexan-1-ol. The selectivity of this reaction can be influenced by the catalyst used and reaction conditions, potentially favoring hydrogenation of the alkene over other reducible groups if present, or influencing the stereochemistry of the saturated product if the starting material was a cyclic or substituted alkene. Studies on the hydrogenation of similar unsaturated alcohols, like hexyn-1-ols, highlight the importance of catalyst properties, such as the nature of the metal and support, in achieving chemoselectivity and stereoselectivity (e.g., favoring cis-alkenol formation from alkynols). uni-stuttgart.deresearchgate.net

Research on the selective hydrogenation of unsaturated alcohols has explored various catalysts, including supported palladium and bimetallic Pd-Ag systems. researchgate.net These studies investigate factors affecting the conversion and selectivity towards the desired saturated or partially saturated products. researchgate.net

Ozonolysis Reaction Kinetics and Criegee Intermediate Evolution

Ozonolysis is the oxidative cleavage of alkenes using ozone (O₃). The reaction proceeds through the initial cycloaddition of ozone to the double bond, forming a primary ozonide (molozonide). This highly unstable intermediate then rapidly fragments to form a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. acs.org The Criegee intermediate is a highly reactive species that can undergo various reactions, including unimolecular decomposition, reactions with other atmospheric trace gases (like SO₂ or water), or reactions with carbonyl compounds to form secondary ozonides. acs.orgdoi.orgresearchgate.netacs.org

For this compound, ozonolysis would cleave the double bond between C4 and C5, producing acetaldehyde (B116499) (CH₃CHO) and a fragment containing the hydroxyl group, likely 4-hydroxybutanal (HOCH₂CH₂CH₂CHO) via the Criegee intermediate derived from the hydroxyl-containing portion of the molecule. Studies on the ozonolysis of E-4-hexen-1-ol have investigated the formation and fate of the Criegee intermediates. acs.orgdoi.orgacs.org Research utilizing techniques like matrix isolation technology and smog chambers has identified the formation of specific Criegee intermediates, such as CH₃CHOO. acs.orgacs.org The subsequent reactions of these intermediates, including unimolecular degradation and reactions with peroxy radicals, play a significant role in atmospheric processes, such as the formation of secondary organic aerosols (SOA). acs.orgresearchgate.netacs.org The presence of SO₂ during ozonolysis can act as a scavenger for Criegee intermediates, influencing the reaction pathway and product distribution, including the formation of organic sulfates. acs.orgacs.org

Kinetic studies in these investigations aim to determine the reaction rates of this compound with ozone and the subsequent reactions of the generated Criegee intermediates. doi.org

ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)Citation
C₆H₁₂O + O₃ → C₂H₄O₂ + C₄H₈O1.05 × 10⁻¹⁶ doi.org
C₆H₁₂O + O₃ → C₄H₈O₂ + C₂H₄O1.05 × 10⁻¹⁶ doi.org
C₆H₁₂O + OH → Products7.14 × 10⁻¹¹ doi.org
CH₂OO + RO₂ (RO₂ = CH₃O₂, CH₃C(O)O₂)(2.4 ± 1.2) × 10⁻¹¹ researchgate.net

Hydroxyl Functional Group Reactions

The hydroxyl group (-OH) in this compound can undergo reactions characteristic of primary alcohols, such as oxidation, esterification, and ether formation.

Selective Oxidation Processes

Oxidation of primary alcohols can yield aldehydes, carboxylic acids, or other products depending on the oxidizing agent and reaction conditions. Selective oxidation to the aldehyde is a common synthetic goal.

Enzymatic catalysis offers a route to achieve selective transformations under mild conditions. Chloroperoxidase (CPO) from Caldariomyces fumago is a heme-containing enzyme known to catalyze various oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes, often utilizing hydrogen peroxide or tert-butyl hydroperoxide as the oxidant. researchgate.netresearchgate.netrsc.org

Studies on the chemoselective oxidation of hexen-1-ols, including this compound, catalyzed by chloroperoxidase have shown that the enzyme can selectively oxidize the alcohol functional group to the corresponding aldehyde. researchgate.netresearchgate.net In the case of this compound, the main oxidation product observed was the corresponding aldehyde, 4-hexenal. researchgate.net Epoxidation of the double bond was also observed, but primarily in the case of 4-hexen-1-ols among the hexen-1-ols studied (where the double bond position varied). researchgate.net

The chemoselectivity of CPO towards either the alcohol or the alkene functionality can be influenced by factors such as the substrate structure (including the position of the double bond relative to the hydroxyl group) and the reaction medium. researchgate.netresearchgate.net For trans-4-hexen-1-ol, the amount of detectable oxidation products remained low despite the consumption of the starting material, suggesting further reactions of the initially formed aldehyde and epoxyalcohol products. researchgate.net

SubstrateProduct(s) ObservedPrimary Product (GC Analysis)Epoxidation ObservedCitation
cis-4-Hexen-1-ol (B1205818)4-hexenal, epoxyalcohol4-hexenalYes researchgate.net
trans-4-Hexen-1-ol4-hexenal, epoxyalcohol4-hexenal (low amount)Yes researchgate.net

The mechanism of CPO catalysis involves the formation of a high-valent iron-oxo species (Compound I) upon reaction with a peroxide. researchgate.net This active intermediate is then capable of oxidizing the substrate. In the case of alcohols, hydrogen abstraction followed by radical recombination leads to the aldehyde. For alkenes, epoxidation can occur through oxygen transfer from the iron-oxo species to the double bond. rsc.org The observed chemoselectivity with this compound indicates that both pathways are accessible, with the oxidation of the alcohol to the aldehyde being the more prominent initial reaction under the studied conditions. researchgate.net

Oxidations Mediated by Specific Reagents (e.g., NaIO4/NaHSO3)

Oxidation reactions of alkenols can lead to various products depending on the oxidizing agent and reaction conditions. Sodium periodate (B1199274) (NaIO4) is a potent oxidizing agent often employed for the oxidative cleavage of vicinal diols, but its reactivity with isolated double bonds in the presence of a hydroxyl group elsewhere in the molecule can also be relevant. Sodium bisulfite (NaHSO3) is commonly used as a reducing agent or as a scavenger for excess oxidizing agents or aldehydes formed during oxidation reactions.

While specific detailed mechanisms for the oxidation of this compound directly mediated by NaIO4/NaHSO3 are not extensively detailed in the provided search results, the general reactivity of NaIO4 involves the oxidative cleavage of 1,2-diols (vicinal diols). atamankimya.comatamanchemicals.com If this compound were to undergo a preliminary reaction to form a vicinal diol (e.g., through dihydroxylation of the alkene), NaIO4 could then cleave this diol, resulting in the formation of two carbonyl fragments. Sodium bisulfite could potentially be involved in the workup to reduce any iodine species formed or react with aldehyde byproducts.

However, without the formation of a vicinal diol, direct oxidation of the alkene or the alcohol by NaIO4/NaHSO3 in a single step in a synthetically useful manner for specific transformations of this compound is not a primary reaction pathway highlighted in the search results. Periodate is primarily known for its glycol cleavage properties. atamankimya.comatamanchemicals.com

Esterification and Etherification Mechanisms

Esterification and etherification are fundamental reactions for alcohols, including this compound. These reactions involve the formation of ester or ether linkages, respectively, utilizing the hydroxyl group.

Esterification typically involves the reaction of the alcohol with a carboxylic acid or a derivative (e.g., acid halide, anhydride) in the presence of an acid catalyst. The mechanism generally proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol oxygen on the carbonyl carbon, followed by proton transfer and elimination of water to form the ester.

Etherification can be achieved through various methods, such as the Williamson ether synthesis (reaction of an alkoxide with an alkyl halide) or acid-catalyzed dehydration of alcohols (though this can lead to alkene formation with unsaturated alcohols). Another approach involves the addition of an alcohol to an alkene under acidic conditions. For this compound, intramolecular etherification is also a significant pathway, as discussed in the cyclization section. The mechanism of ether formation involves the attack of the nucleophilic oxygen of the alcohol on an electrophilic carbon center, often protonated or activated in some way.

While detailed mechanistic studies specifically on the esterification or intermolecular etherification of this compound were not retrieved, the general mechanisms for these functional group transformations apply. Research indicates that biocatalytic approaches can also be used for etherification of alkenols like 5-hexen-1-ol, suggesting alternative mechanistic pathways involving enzymes. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

This compound is prone to intramolecular cyclization due to the presence of both an alkene and a hydroxyl group within the same molecule. This process can lead to the formation of cyclic ethers, specifically five-membered rings (tetrahydrofurans) or six-membered rings (tetrahydropyrans). The regioselectivity of this cyclization is influenced by factors such as the geometry of the double bond (cis or trans) and the reaction conditions.

Studies on the selenoetherification of 4-hexen-1-ols (where a phenylseleno group is introduced concurrently with cyclization) provide insights into these intramolecular processes. The mechanism involves a cationic intermediate, specifically a seleniranium cation, formed by the attack of an electrophilic selenium species on the alkene. bg.ac.rs The hydroxyl group then acts as a nucleophile, attacking one of the carbons of the seleniranium ring, leading to cyclization. bg.ac.rs

Theoretical calculations suggest that the stereochemistry of the alkene significantly impacts the favored ring size. For (E)-4-hexen-1-ol, the formation of six-membered cyclic ethers (tetrahydropyrans) is energetically favorable, while for (Z)-4-hexen-1-ol, the formation of five-membered cyclic ethers (tetrahydrofurans) is preferred. bg.ac.rs This preference is attributed to steric interactions in the transition states. bg.ac.rs The transition state leading to the threo tetrahydropyran (B127337) product from the (E) isomer is reported to have the lowest energy barrier compared to the tetrahydrofuran (B95107) product. bg.ac.rs Conversely, for the (Z) isomer, the transition state leading to the tetrahydrofuran product is more favorable due to unfavorable interactions in the tetrahydropyran transition state. bg.ac.rs

Atmospheric Chemistry of this compound and Related Alkenols

Volatile organic compounds (VOCs) like this compound are released into the atmosphere from various sources, including biogenic emissions. Their atmospheric fate is largely determined by reactions with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). These reactions contribute to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA).

Reactions with Hydroxyl (OH) Radicals: Elucidation of H-Abstraction and OH-Addition Pathways

Reactions with hydroxyl radicals (•OH) are a primary removal mechanism for many VOCs in the troposphere. wikipedia.orgiiab.meacs.org For alkenols like this compound, OH radical reactions can occur via two main pathways: hydrogen abstraction and OH addition to the double bond.

Experimental and theoretical studies on the reactions of OH radicals with hexenols, including (Z)- and (E)-4-hexen-1-ol, have shown that both pathways are significant. acs.orgacs.orgresearchgate.netnih.govresearchgate.net H-abstraction can occur from various C-H bonds in the molecule, including those on the carbon bearing the hydroxyl group, the carbons in the alkyl chain, and the vinylic carbons. OH addition occurs across the carbon-carbon double bond, forming a hydroxyalkyl radical.

Hexenol IsomerRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K and 1.01 × 10⁵ PaReference
(Z)-4-Hexen-1-ol7.86 ± 1.30 × 10⁻¹¹ acs.orgnih.govresearchgate.net
(E)-4-Hexen-1-ol7.14 ± 1.20 × 10⁻¹¹ acs.orgnih.govresearchgate.net

The subsequent reactions of the formed organic radicals with atmospheric oxygen lead to peroxy radicals, which can further react to form various oxygenated products and contribute to SOA formation.

Secondary Organic Aerosol (SOA) Formation Mechanisms from Ozonolysis

Ozonolysis, the reaction of alkenes with ozone (O3), is another crucial process in atmospheric chemistry that contributes to SOA formation. wikipedia.orgwikipedia.orgwikidata.orgenvironics.comnih.gov The reaction of this compound with ozone proceeds via the Criegee mechanism, involving the formation of primary ozonides that rapidly decompose into a carbonyl compound and a Criegee intermediate (CI).

Studies on the ozonolysis of (E)-4-hexen-1-ol have investigated the role of Criegee intermediates in SOA formation. acs.orgacs.orgnih.govresearchgate.netdoi.org Criegee intermediates are highly reactive species that can undergo various reactions, including unimolecular decomposition, reactions with water vapor, and reactions with trace gases like sulfur dioxide (SO2). acs.orgacs.orgnih.gov

The identified products and proposed mechanisms provide detailed molecular insights into how this compound contributes to SOA formation in the atmosphere. acs.orgacs.org

Sophisticated Analytical Techniques for 4 Hexen 1 Ol Characterization

Advanced Spectroscopic Probing of Molecular Structure

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-Hexen-1-ol (B3030600), confirming the presence of key functional groups, and understanding its conformational preferences.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for confirming the molecular weight and elemental composition of this compound. GC-MS analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight of 100.16 g/mol fishersci.nofishersci.ca. Fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, characteristic fragments can arise from the cleavage of bonds adjacent to the double bond or the hydroxyl group. The NIST Mass Spectrometry Data Center provides GC-MS data for (4Z)-4-Hexen-1-ol, showing a top peak at m/z 67, followed by peaks at m/z 41 and m/z 82 nih.gov. Another entry shows a top peak at m/z 67, followed by m/z 41 and m/z 39 nih.gov. These fragmentation patterns are indicative of the hexenol structure. HRMS provides highly accurate mass measurements, allowing for the determination of the exact elemental composition, which is essential for distinguishing this compound from other compounds with similar nominal masses. While specific HRMS data for this compound were not extensively detailed in the search results, studies on related hexenols and their oxidation products highlight the necessity of HRMS for elucidating complex structures and identifying fragmentation pathways acs.orgsemanticscholar.org.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing detailed information about the carbon-hydrogen framework and the arrangement of atoms in this compound. Both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are applied.

¹H NMR Spectroscopy: ¹H NMR spectra of this compound show distinct signals for protons in different chemical environments, including the vinylic protons, the allylic protons, the protons on the carbon bearing the hydroxyl group, and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide definitive proof of the compound's structure and the position of the double bond and hydroxyl group. For (Z)-4-Hexen-1-ol, a ¹H NMR spectrum in CDCl3 shows characteristic shifts and coupling constants for the vinylic protons and those adjacent to the double bond and hydroxyl group chemicalbook.com.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. The number of signals indicates the number of unique carbon environments, and their chemical shifts are characteristic of the type of carbon atom (e.g., sp² hybridized carbons in the double bond, sp³ hybridized carbons in the alkyl chain, and the carbon bonded to the hydroxyl group). A ¹³C NMR spectrum for 2-hexen-1-ol (a related hexenol) in CDCl3 shows signals corresponding to the different carbon atoms nih.gov. Similar analysis is applied to this compound to confirm its carbon framework.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

IR Spectroscopy: IR spectra of this compound show characteristic absorption bands for the O-H stretching vibration (alcohol group), C=C stretching vibration (alkene group), and C-H stretching vibrations (sp² and sp³ carbons). The position and intensity of these bands provide evidence for the presence of these functional groups. For cis-4-Hexen-1-ol (B1205818), an IR spectrum is available chemicalbook.com. The IR spectrum can also provide insights into hydrogen bonding and the presence of different conformers.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the C=C stretch. Raman spectra can also be used for conformational analysis by observing shifts in vibrational frequencies associated with different molecular arrangements. Raman spectra for related hexenols like 2-hexen-1-ol are available nih.gov. Analysis of the Raman spectrum of this compound can further support the structural assignment and provide additional details about the alkene and alkyl chain vibrations.

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying the amount of each isomer present.

Gas Chromatography (GC) and Flame Ionization Detection (FID) Applications

Gas Chromatography (GC), particularly when coupled with Flame Ionization Detection (FID), is a widely used technique for the analysis of volatile organic compounds like this compound. GC-FID is effective for assessing the purity of this compound samples and quantifying the concentration of the cis and trans isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. FID is a sensitive detector for hydrocarbons and compounds containing carbon-hydrogen bonds.

GC-FID has been used to measure the rate constants of reactions involving hexenols, including (Z)-4-hexen-1-ol and (E)-4-hexen-1-ol, demonstrating its capability for quantitative analysis of these isomers capes.gov.brpherobase.com. Different GC columns, such as DB-1 or DB-WAX, can be used to achieve separation of hexenol isomers based on their polarity and boiling points gcms.czchem-agilent.com. The retention times of the isomers under specific GC conditions are used for their identification and quantification. For example, the retention index of this compound on a standard non-polar column can range from 856 to 857, and on a standard polar column, it is approximately 1422 nih.gov. Purity of this compound samples is often determined by GC, with specifications sometimes indicating a minimum purity based on GC analysis tcichemicals.comthermofisher.com.

Chiral Chromatography for Enantiomeric Excess Determination

This compound, specifically the isomers with a chiral center (although the primary structure shown does not have a chiral center, substituted hexenols can), can exist as enantiomers. Chiral chromatography is a specialized technique used to separate and quantify enantiomers. This is particularly important when the biological activity or other properties of the enantiomers differ. Chiral stationary phases are used in GC or High-Performance Liquid Chromatography (HPLC) columns to achieve the separation of enantiomers based on selective interactions. While the core structure of this compound (hex-4-en-1-ol) does not possess a chiral center, substituted versions or related hexenols can be chiral nist.gov. For chiral compounds, determining the enantiomeric excess (ee) is crucial. Chiral GC columns, such as Cyclodex-B and Cyclosil-B, are commercially available and used for separating enantiomers of various compounds, including some hexenols or related structures wisc.edu. The retention times on chiral columns are used to identify and quantify individual enantiomers, allowing for the determination of enantiomeric excess.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound61370
(Z)-4-Hexen-1-ol5365589
(E)-4-Hexen-1-ol641248
2-Hexen-1-ol5318042
5-Hexen-1-ol25268

Interactive Data Tables

Here are some interactive data tables based on the information found:

Table 1: Selected Spectroscopic Data for this compound (and related hexenols)

Spectroscopy Type Analyte (Isomer) Key Observation/Data Reference
GC-MS (4Z)-4-Hexen-1-ol Top peaks at m/z 67, 41, 82 or 67, 41, 39 nih.gov
¹H NMR (Z)-4-Hexen-1-ol Characteristic shifts and splitting in CDCl3 chemicalbook.com
¹³C NMR 2-Hexen-1-ol Signals corresponding to carbon environments in CDCl3 nih.gov
IR (Z)-4-Hexen-1-ol Characteristic O-H and C=C stretching bands chemicalbook.com
Raman 2-Hexen-1-ol Vibrational modes of alkene and alkyl chain nih.gov

Table 2: Selected Chromatographic Data for Hexenols

Technique Analyte (Isomer) Column Type Observation/Application Reference
GC-FID (Z)-4-Hexen-1-ol - Measurement of reaction rate constants capes.gov.brpherobase.com
GC This compound Standard non-polar Retention Index: 856-857 nih.gov
GC This compound Standard polar Retention Index: ~1422 nih.gov
GC (Z)-4-Hexen-1-ol DB-1 Used for purity analysis (e.g., >95.0% GC) tcichemicals.com
GC (E)-3-Hexen-1-ol GC-FID Linearity assessment in quantitative analysis csic.es
Chiral GC (Substituted) Hexenols Cyclodex-B, Cyclosil-B Separation of enantiomers for ee determination wisc.edu

Hyphenated Techniques for Online Reaction Monitoring

Online reaction monitoring using hyphenated analytical techniques is crucial for understanding reaction kinetics, optimizing yields, and ensuring product purity in chemical synthesis involving compounds like this compound. These techniques couple a separation method with a detection method, allowing for real-time or near real-time analysis of complex reaction mixtures without extensive sample preparation.

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for monitoring organic reactions. It separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase in the GC column, followed by identification and quantification using a mass spectrometer slideshare.net. GC-MS can provide detailed information on the identity and purity of reaction products and intermediates researchgate.net. While traditional GC-MS may require sample preparation steps that make true real-time monitoring challenging, advancements like supersonic molecular beam (SMB) interfaces can extend the range of amenable compounds and enable faster analysis researchgate.net. GC-MS systems operating in electron ionization (EI) mode at 70 eV provide fragmentation patterns useful for library matching and compound identification, although molecular ions may have low intensity researchgate.net. Techniques like GC-MS/MS (tandem mass spectrometry) and GC-QTOF (quadrupole-time of flight) offer enhanced sensitivity and mass accuracy, respectively, which are beneficial for analyzing complex mixtures and identifying unknown products nih.gov. Trimethylsilylation is a common derivatization method used to make polar compounds, such as alcohols, more volatile for GC-MS analysis nih.gov.

Another hyphenated technique, gas chromatography with flame ionization detection (GC-FID), is also employed for monitoring reactions involving alcohols. GC-FID is a sensitive technique for detecting and quantifying organic compounds, providing quantitative data based on the ionization of carbon-containing molecules in a flame science.gov. While GC-FID primarily provides quantitative information based on retention time for identification, coupling it with MS (GC-FID-MS) allows for simultaneous structural confirmation wustl.edu. Studies involving hexenols have utilized GC-FID for determining reaction rate constants researchgate.net. Online solid-phase extraction (SPE) coupled with GC-FID has been developed for monitoring trace levels of contaminants in water, demonstrating the potential for online applications with FID detection chromatographyonline.com.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC. LC-MS separates compounds based on their interactions with a stationary phase and a mobile phase, followed by detection via mass spectrometry slideshare.net. This technique is valuable for monitoring reactions in solution and can provide molecular weight and structural information through various ionization techniques and MS analyzers acs.org. LC-MS, including ultra-high-performance liquid chromatography coupled with high-resolution quadrupole Orbitrap mass spectrometry (UHPLC-MS), has been applied to analyze oxidation products of hexenols acs.org. LC-MS/MS in multiple reaction monitoring (MRM) mode can significantly increase sensitivity and signal-to-noise ratios for targeted analysis acs.org.

Beyond chromatographic methods, other techniques are being explored for online reaction monitoring. Ion mobility spectrometry (IMS) offers the advantage of being small, inexpensive, and operating under atmospheric pressure, making it suitable for online monitoring of volatile organic compounds (VOCs), including alcohols cas.cn. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly benchtop NMR, has emerged as a powerful tool for online reaction monitoring, providing real-time quantitative and structural information without the need for sample preparation or separation magritek.com, researchgate.net. This allows for the determination of reaction kinetics and endpoints directly in the reaction vessel or via a flow loop magritek.com, researchgate.net.

Hyphenated techniques facilitate the detailed analysis of reaction progress, allowing chemists to track the consumption of reactants and the formation of products and byproducts. For instance, monitoring the oxidation of unsaturated fatty acids and triglycerides, which produce alcohols among other volatile compounds, is often performed using techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS tandfonline.com. Similarly, the analysis of volatile compounds, including hexenols, in various matrices like olive oil has been conducted using GC-MS and GC-FID csic.es.

The application of these techniques allows for the generation of kinetic data and the identification of transient intermediates, leading to a better understanding of reaction mechanisms and facilitating process optimization. The ability to perform semi-online or online monitoring reduces the time and effort associated with traditional offline analysis methods like NMR or conventional GC-MS, which often require time-consuming workup procedures researchgate.net, chromservis.eu, waters.com.

While direct specific data tables detailing the online monitoring of this compound reactions using hyphenated techniques were not extensively found in the search results, the principles and applications of these techniques to similar unsaturated alcohols and general organic reactions highlight their relevance. The studies demonstrate the capability of GC-MS, GC-FID, and LC-MS to identify and quantify volatile and semi-volatile organic compounds, monitor changes in concentration over time, and provide structural information crucial for reaction monitoring.

Hyphenated TechniqueSeparation MethodDetection MethodKey Applications in Reaction MonitoringAdvantages
GC-MSGas ChromatographyMass SpectrometryIdentification and quantification of volatile/semi-volatile reactants, products, and intermediates. slideshare.netHigh sensitivity and selectivity, structural information via fragmentation, library matching. researchgate.net
GC-FIDGas ChromatographyFlame Ionization DetectorQuantitative analysis of volatile organic compounds. science.govSensitive for carbon-containing compounds, relatively simple and robust. chromatographyonline.com
LC-MSLiquid ChromatographyMass SpectrometryAnalysis of less volatile or thermally labile compounds, monitoring reactions in solution. slideshare.netSuitable for a wide range of compounds, provides molecular weight and structural information. acs.org

Computational Chemistry and Theoretical Modeling of 4 Hexen 1 Ol Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental in exploring the electronic structure and reactivity of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these methods can describe the distribution of electrons and the forces between atoms, which are essential for understanding chemical bonding, molecular geometry, and reaction pathways.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, particularly for larger systems where more computationally expensive ab initio methods become prohibitive. DFT focuses on the electron density rather than the many-electron wave function, offering a balance between accuracy and computational cost.

Ab Initio Calculations of Reaction Coordinates and Activation Barriers

Ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous treatment of electronic structure and are particularly valuable for studying reaction mechanisms and calculating activation barriers. These calculations involve determining the potential energy surface for a reaction, identifying transition states that represent the highest energy points along the reaction pathway.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into conformational dynamics, transitions between different molecular shapes, and the influence of the surrounding environment (e.g., solvents) on molecular properties and behavior.

Predictive Modeling of Spectroscopic Properties and Reaction Selectivity

Computational chemistry methods can be used to predict various spectroscopic properties of 4-hexen-1-ol (B3030600), which can aid in the interpretation of experimental spectra and the identification of the compound. These properties include vibrational frequencies (infrared and Raman spectroscopy), chemical shifts (NMR spectroscopy), and electronic transitions (UV-Vis spectroscopy).

Synthesis and Chemical Biology of 4 Hexen 1 Ol Derivatives and Analogs

Design and Synthesis of Modified Hexenol Structures

The synthesis of modified hexenol structures often involves functionalizing the double bond or the hydroxyl group, or extending the carbon chain. These modifications can lead to compounds with altered physical, chemical, and biological properties.

Introduction of Alkyl and Alkenyl Substituents

The introduction of alkyl and alkenyl substituents to the hexenol scaffold can be achieved through various synthetic strategies. For instance, the synthesis of chiral 4-alkyl-1-alkanols has been explored using approaches involving the Zr-catalyzed asymmetric carboalumination of alkenes followed by cross-coupling reactions. This method allows for the introduction of alkyl groups at the 4-position of a 1-alkanol chain. pnas.org Similarly, Pd-catalyzed Negishi coupling of aryl and alkenyl halides can be used to introduce aryl and alkenyl groups. pnas.org The formation of primary alkenyl alcohols can also be achieved through the opening of epoxides using trialkylaluminium coordinated to a Lewis base. mdpi.com

Synthesis of Acylated and Etherified Derivatives

Acylated and etherified derivatives of 4-Hexen-1-ol (B3030600) can be synthesized by modifying the hydroxyl group. Acylation typically involves the reaction of this compound with an acylating agent, such as acetic anhydride, to form esters like this compound, 1-acetate. chemicalbook.com Etherification can be achieved through various methods, including reactions that form an ether linkage with another alcohol or a halogenated compound. The Mitsunobu reaction is a powerful tool that can be employed for the etherification of alcohols, including those related to hexenol derivatives. mdpi.com

Preparation of Alkynyl Alcohol Analogs (e.g., 4-Hexen-1-yn-3-ol)

Alkynyl alcohol analogs, such as 4-Hexen-1-yn-3-ol, incorporate a triple bond in addition to the hydroxyl group. These compounds can be synthesized through various routes. One approach involves the addition of propargyl Grignard reagents to α,β-unsaturated aldehydes and ketones. ccl.net For example, the reaction of allyl magnesium chloride with propynal (propargyl aldehyde) can yield 5-hexen-1-yn-3-ol. ccl.net Another method for preparing acetylenic alcohols involves the use of propargyl Grignard reagents activated at low temperatures with mercury ion. ccl.net Selective hydrogenation of alkynyl carbonyl compounds or hydrolysis of alkynyl silanes are also potential routes for synthesizing alkynyl alcohols. ontosight.ai (E)-hex-4-en-1-yn-3-ol can be synthesized via the selective hydrogenation of 3-Hexyn-1-ol (B147329) using heterogeneous catalysts containing palladium and copper on alumina. benchchem.com

Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are conducted to understand how modifications to the chemical structure of this compound and its derivatives affect their biological activities. These studies help identify key structural features responsible for desired effects. For instance, studies on volatile compounds, including hexenol derivatives, have investigated the correlation between chain length, lipophilicity, and the position and configuration of double bonds with bioactivity in biological systems, such as inducing defense-related genes in plants. researchgate.net SAR studies on other natural compounds have shown that the presence and position of functional groups, as well as stereochemistry, can significantly influence activity. mdpi-res.com

Mechanistic Insights into Biological Action of Hexenol-Derived Compounds

Understanding the mechanisms by which hexenol-derived compounds exert their biological effects is crucial for developing new therapeutic or agricultural agents. While specific detailed mechanisms for all this compound derivatives are still under investigation, general mechanisms for similar classes of compounds provide insights.

Antimicrobial Action Mechanisms

Some hexenol-derived compounds have shown antimicrobial properties. The mechanisms of action of antimicrobial agents are diverse and can involve targeting various essential bacterial processes. These include the inhibition of cell wall synthesis, disruption of the cytoplasmic membrane, inhibition of protein synthesis, inhibition of nucleic acid synthesis, and disruption of metabolic pathways. openstax.orgmdpi.comoregonstate.educationvinmec.com For example, some antimicrobial compounds disrupt the integrity of the plasma membrane, affecting both Gram-positive and Gram-negative bacteria. mdpi.com Others inhibit the activity of key enzymes involved in bacterial processes, such as penicillin-binding proteins or enzymes in the folic acid synthesis pathway. mdpi.comoregonstate.education While direct, detailed mechanisms for this compound derivatives specifically targeting microbial pathways require further dedicated research, their potential antimicrobial activity suggests interaction with fundamental cellular components or processes in microorganisms.

Antioxidant Pathways and Free Radical Scavenging

Antioxidants play a crucial role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and free radicals. nih.gov While direct research specifically on the antioxidant pathways and free radical scavenging of this compound derivatives is limited in the provided search results, related compounds and general mechanisms offer insights.

Certain alkenes and their derivatives have been shown to exhibit antioxidant properties. ontosight.ai Studies on other natural compounds, such as 4-Methylumbelliferone derivatives, demonstrate that evaluating antioxidant activity often involves assessing free radical scavenging activities against agents like DPPH (2,2-diphenyl-1-picrylhydrazyl) and measuring ferric-reducing antioxidant power (FRAP). plos.org These studies also investigate antioxidant mechanisms through computational methods like Density Function Theory (DFT). plos.org

Volatile extracts from plants, which can contain compounds like 3-hexen-1-ol, have demonstrated antiradical activity against hydroxyl radicals. researchgate.net This suggests that some hexenol isomers or related compounds may participate in free radical scavenging. Antioxidant mechanisms can involve primary antioxidant free radical scavenging and interactions with redox signaling pathways. nih.govnih.gov In plants, various enzymatic and non-enzymatic antioxidants, including tocopherols (B72186) and ascorbic acid, are involved in scavenging ROS. nih.gov

While specific data tables detailing the antioxidant activity of this compound derivatives were not found, the research on related compounds and plant extracts containing hexenol isomers indicates a potential area for investigation into their free radical scavenging capabilities and involvement in antioxidant pathways.

Plant Growth Regulatory Pathways and Cellular Interactions

This compound derivatives and analogs, particularly green leaf volatiles (GLVs) like (Z)-3-hexen-1-ol, are known to be involved in plant processes, including interactions with plant growth regulatory pathways and cellular interactions. wikipedia.orgoup.com

GLVs are fatty acid-derived volatiles produced in plants, often in response to mechanical damage. sc.edu (Z)-3-hexenal and n-hexanal are formed from the cleavage of hydroperoxy fatty acids by hydroperoxide lyase (HPL), and these aldehydes can be reduced to form green leaf alcohols, such as (Z)-3-hexenol and n-hexanol. sc.edu These compounds are part of a complex signaling network involving plant hormones. sc.edu

GLVs have been implicated as mediators of plant-plant interactions and can influence receiver plant defence, growth, and reproduction. oup.com They can be taken up by plants and converted into new compounds. oup.com

Jasmonic acid (JA) is a stress-related hormone that regulates plant defense responses and development, and numerous studies have shown that GLVs can induce JA production in various plant species. sc.edu Conversely, JA can also induce the production of GLVs, suggesting a potential positive feedback loop between GLVs and JA signaling. sc.edumdpi.com The jasmonate signaling pathway involves the binding of JA to the COI1 protein, leading to the degradation of JAZ proteins and the activation of transcription factors that regulate plant resistance, growth, and development. mdpi.com

Other plant growth regulators, such as auxins (e.g., indole-3-acetic acid - IAA) and cytokinins (e.g., 6-benzylaminopurine (B1666704) - BA), have also been shown to affect the emission and biosynthesis of volatile compounds, including hexenals and hexenols. mdpi.com This suggests an interplay between different plant hormone pathways and the production of these volatile alcohols. For example, in Hylocereus undatus stems, IAA introduction resulted in the synthesis of more volatile compounds, while BA had a reducing effect on the amount of volatile compounds observed, including 2-hexenal and 1-hexanol. mdpi.com

The interaction of plants with insect herbivores is another area where these volatile compounds play a role. researchgate.net Phytohormones like JA, salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) trigger defense responses, and GLVs are involved in this complex network. sc.eduresearchgate.net (Z)-3-hexen-1-ol has been shown to synergize volatile emission in Zea mays induced by exposure to the compound itself, highlighting its role in plant-plant signaling related to defense. oup.com

Advanced Applications of 4 Hexen 1 Ol As a Synthetic Building Block

Strategic Precursor in Complex Molecule Synthesis

Construction of Pharmaceutical Lead Compounds

4-Hexen-1-ol (B3030600) and its derivatives are utilized as key precursors in the synthesis of intermediates relevant to the pharmaceutical industry. For instance, (E)-4-Hexen-1-ol has been employed in the preparation of hex-4-enals, which are noted as important intermediates in the synthesis of various organic compounds, including pharmaceuticals. lookchem.com The compound serves as a precursor for pharmaceutical intermediates. ontosight.ai Custom manufacturing services for the pharmaceutical industry utilize such building blocks. thegoodscentscompany.comthegoodscentscompany.com Research is also being conducted on derivatives, such as this compound, 5-methyl-2-(1-methylethylidene)-, dihydro deriv., for their potential biological activities, which could lead to their development as pharmaceuticals. ontosight.ai

Development of Agrochemical Active Ingredients

Beyond pharmaceuticals, this compound plays a role in the development of agrochemical active ingredients. Similar to pharmaceutical synthesis, hex-4-enals derived from (E)-4-Hexen-1-ol are important intermediates in the synthesis of agrochemicals. lookchem.com Custom manufacturing services also cater to the agrochemical industry using these building blocks. thegoodscentscompany.comthegoodscentscompany.com Specifically, cis-4-Hexen-1-ol (B1205818) is recognized for its potential as a plant growth regulator, contributing to healthy plant development and improved crop yields in agricultural applications. chemimpex.com It is used in formulations designed to promote plant health and enhance resilience against pests. chemimpex.com Furthermore, cis-4-hexen-1-ol serves as a starting material in the synthesis of the sex pheromone of the Asian corn borer (Ostrinia furnacalis), a major agricultural pest, highlighting its application in pest control strategies. cabidigitallibrary.org Research into derivatives for their antimicrobial and antifungal properties also points to potential agrochemical applications. ontosight.ai

Monomer and Building Block in Polymer Science and Materials Chemistry

The presence of the alkene functional group in this compound makes it a potential monomer or co-monomer in polymerization reactions, contributing to the field of polymer science and materials chemistry. Keywords associated with cis-4-Hexen-1-ol in research include "polymer, monomer, copolymers". biosynth.com Unsaturated alcohols, including hex-4-en-1-ol, can be used in the production of allyl-terminated macromolecular monomers of polyethers via cationic ring-opening polymerization of cyclic ethers. google.com These macromers can then be polymerized through their allyl groups to form graft or comb copolymers, which have distinct architectural and material properties. google.com While 5-Hexen-1-ol, a related isomer, is explicitly listed under "Polymer Science Material Building Blocks," this reinforces the utility of hexenols in this area. bldpharm.com

Role in the Elaboration of Bio-based Chemicals and Sustainable Technologies

This compound contributes to the growing field of bio-based chemicals and sustainable technologies. The applications of cis-4-Hexen-1-ol extend to the production of bio-based materials, where it functions as a building block in sustainable chemical processes. chemimpex.com Research into the atmospheric oxidation mechanisms of unsaturated alcohols like (E)-4-Hexen-1-ol, particularly their ozonolysis, is relevant to understanding their environmental fate and impact on air quality, which aligns with broader sustainable technology considerations. acs.org Derivatives of this compound are also being explored for potential applications in biotechnology. ontosight.ai

Emerging Research Frontiers and Interdisciplinary Perspectives for 4 Hexen 1 Ol

Integration of Artificial Intelligence and Machine Learning in Hexenol Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in chemical research, offering powerful tools for analysis, prediction, and optimization. In the context of hexenols, including 4-hexen-1-ol (B3030600), AI and ML can be leveraged in several ways. One area is the analysis of complex datasets related to their properties, synthesis, and environmental behavior. Machine learning algorithms, such as artificial neural networks, have been applied in the analysis of volatile organic compounds (VOCs), a class that includes hexenols, for tasks like the selection of specific compounds based on multivariate signals dntb.gov.uacore.ac.uk. While direct research specifically detailing the application of AI/ML for this compound discovery or property prediction was not extensively found in the search results, the broader application of these techniques to VOCs and chemical compounds suggests a strong potential for future integration in this compound research. AI and ML can aid in identifying patterns in spectroscopic data, predicting reaction outcomes, or optimizing synthesis pathways for hexenols. researchgate.netd-nb.info

Chemoinformatic Approaches for Compound Discovery and Optimization

Chemoinformatics plays a vital role in modern chemical research by utilizing computational and informational techniques to address chemical problems. This field is particularly useful in the discovery and optimization of compounds by analyzing chemical structures and properties. For this compound, chemoinformatic approaches could involve the use of databases containing chemical structures and associated data, such as PubChem, which lists this compound with specific CIDs for its isomers nih.govfishersci.ca. Chemoinformatics can be used for virtual screening, where large libraries of chemical compounds are computationally analyzed to identify potential candidates with desired properties or activities. uni-konstanz.de While the search results did not provide specific examples of chemoinformatic studies focused on discovering or optimizing this compound itself, the principles of chemoinformatics, such as quantitative structure-activity relationships (QSAR) and molecular modeling, can be applied to study the relationship between the structure of this compound and its physical, chemical, or biological properties. researchgate.net This can assist in understanding its behavior and potential applications.

Green Chemistry and Sustainable Engineering for Industrial-Scale Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Sustainable engineering focuses on developing production methods that are environmentally friendly and economically viable. For the industrial-scale production of this compound, green chemistry and sustainable engineering are increasingly important considerations. Research in this area explores alternative synthetic routes that minimize waste, use renewable resources, and reduce energy consumption. While specific details on the green industrial production of this compound were not prominently featured in the search results, the broader trend in the chemical industry, including for related hexenol compounds like cis-3-hexen-1-ol (B126655), is a shift towards more sustainable processes openpr.comdatainsightsmarket.com. This includes the development of new synthetic methods and the use of greener catalysts and solvents. sigmaaldrich.com Solid acids, for instance, have been explored as catalysts in transformations involving saccharides, with implications for the production of compounds like cis-hexen-1-ol, highlighting efforts towards more sustainable catalytic processes researchgate.net.

Environmental Monitoring and Atmospheric Modeling of Hexenol Emissions

This compound, particularly the (Z) isomer, is a type of green leaf volatile (GLV) emitted by plants, especially when mechanically stressed or wounded mdpi.comeuropa.eu. These biogenic volatile organic compounds (BVOCs) play a role in atmospheric chemistry. Environmental monitoring involves measuring the concentrations of these compounds in the atmosphere, while atmospheric modeling aims to understand their dispersion, transformation, and impact on air quality and climate. C6 hexenols are considered significant BVOCs with biogenic emissions. researchgate.net Studies have investigated the reactions of hexenols, including (Z)-4-hexen-1-ol and (E)-4-hexen-1-ol, with atmospheric oxidants like hydroxyl (OH) radicals and ozone (O3) to determine their atmospheric lifetimes and degradation pathways. researchgate.net

Atmospheric models, such as the Model of Emissions of Gases and Aerosols from Nature (MEGAN), incorporate biogenic emission data, including that of hexenols, to estimate their contribution to atmospheric composition. mit.educopernicus.org These models use algorithms to account for factors influencing emissions, such as temperature and light. mit.edu Research indicates that while the global emission of GLVs may be relatively small compared to other BVOCs, local and seasonal emissions, particularly from events like harvests or grass mowing, can significantly impact local air quality and the formation of secondary organic aerosols (SOA). mdpi.com

Data on the reaction rate constants of hexenols with OH radicals and ozone are crucial for accurate atmospheric modeling. Experimental and theoretical studies provide these kinetic parameters, revealing that H-abstraction can be a non-negligible reaction channel for hexenols with OH radicals, which is important for atmospheric chemical mechanisms and models. researchgate.net

Table 1: Rate Constants of Selected Hexenols with OH Radicals and Ozone at 298 K

CompoundReaction with OH Radicals (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)Reaction with O₃ (10⁻¹⁷ cm³ molecule⁻¹ s⁻¹)Citation
(Z)-2-hexen-1-ol8.53 ± 1.367.44 ± 1.03 researchgate.net
(Z)-3-hexen-1-ol10.1 ± 1.65.47 ± 0.71 researchgate.net
(Z)-4-hexen-1-ol7.86 ± 1.307.09 ± 0.91 researchgate.net
(E)-2-hexen-1-ol8.08 ± 1.3316.6 ± 2.2 researchgate.net
(E)-3-hexen-1-ol9.10 ± 1.506.19 ± 0.72 researchgate.net
(E)-4-hexen-1-ol7.14 ± 1.2010.5 ± 1.4 researchgate.net

Note: Data extracted from a study on the reactions of OH radicals and O₃ with C6 hexenols. researchgate.net

Biomedical Engineering Applications Utilizing Hexenol Chemistry

Biomedical engineering explores the application of engineering principles to biological systems and medicine. While this compound is known for its role as a fragrance ingredient and a component of plant volatiles, research into its direct applications in biomedical engineering is an emerging area. The search results provided limited direct information on specific biomedical engineering applications utilizing this compound chemistry. However, the compound's presence in natural extracts with reported antimicrobial activity suggests potential avenues for exploration. For example, (E)-4-hexen-1-ol was identified as a major component in the essential oil of Croton macrostachyus, which showed effectiveness against bacteria. researchgate.net This indicates that this compound or its derivatives could potentially be investigated for their antimicrobial properties in the development of biomaterials or medical devices. Additionally, the study of related unsaturated alcohols in the context of biomedical applications, such as in the development of functional polymers for ion transport, hints at the broader potential for hexenol chemistry in this field escholarship.org. Further research is needed to fully explore the possibilities of incorporating this compound into biomedical engineering applications.

Q & A

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodology : Accelerate degradation studies at 40°C/75% RH over 6 months, monitoring via UPLC-UV. Compare Arrhenius-derived shelf-life predictions with real-time data .

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